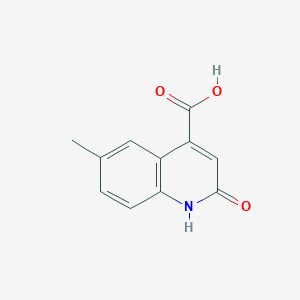

2-Hydroxy-6-methylquinoline-4-carboxylic acid

Overview

Description

“2-Hydroxy-6-methylquinoline-4-carboxylic acid” is a heterocyclic compound that belongs to the quinoline family. It is characterized by its highly conjugated system of atoms. The IUPAC name for this compound is 6-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid . It has a molecular weight of 203.2 .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H9NO3 . The InChI code for this compound is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, quinoline and its derivatives have been known to undergo various chemical reactions, including reductive elimination followed by dehydrative cyclo-condensation .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 203.2 .

Scientific Research Applications

1. Formation of Hydrogen Bonded Supramolecular Frameworks

Studies have shown that 2-methylquinoline, a compound related to 2-hydroxy-6-methylquinoline-4-carboxylic acid, is significant in forming hydrogen-bonded supramolecular frameworks when combined with carboxylic acids. These structures are characterized by various hydrogen bonding interactions, playing a crucial role in the formation of 1D-3D frameworks (Jin et al., 2012).

2. Application in Photoluminescence and Semiconductor Properties

A complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited notable solid-state photoluminescence, showing emissions in the blue region. This property is attributed to ligand-to-metal charge transfer, indicating potential applications in photoluminescent materials and semiconductors (Yi et al., 2019).

3. Role in Organic Synthesis

Compounds related to this compound are involved in various organic synthesis processes. For instance, quinoline derivatives have been synthesized for applications in drug discovery, such as in HIV integrase projects (Jentsch et al., 2018).

4. Formation of Phosphorescent Emissions

Certain phosphine copper(I) complexes bearing hydroxyquinoline carboxylic acid analogue ligands, related to this compound, have been synthesized and shown to exhibit extraordinary photophysical properties. This includes phosphorescent emissions, which could have applications in various fields including materials science (Małecki et al., 2015).

5. Potential Biological Activities

Derivatives of quinoline carboxylic acids have been explored for their biological activities. For example, certain compounds showed significant in vitro cytotoxic activity against cancer cell lines, hinting at potential applications in cancer therapy (Toan et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 2-Hydroxy-6-methylquinoline-4-carboxylic acid with its targets would depend on the chemical structure and functional groups present in the compound.

Biochemical Pathways

Quinoline derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives. This interaction is crucial for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, depending on the specific enzyme involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . This inhibition can result in downstream effects on metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic functions . Threshold effects have been observed, indicating a dosage-dependent response in various biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase and other oxidoreductases, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. It is often localized in the mitochondria and cytoplasm, where it exerts its biochemical effects . The compound’s activity and function are closely linked to its subcellular distribution, impacting various cellular processes.

properties

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTJOPNRAHFOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353646 | |

| Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33274-47-4 | |

| Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)